4-Methyl-2-piperazin-1-yl-benzothiazole

Description

Systematic IUPAC Nomenclature and Structural Representation

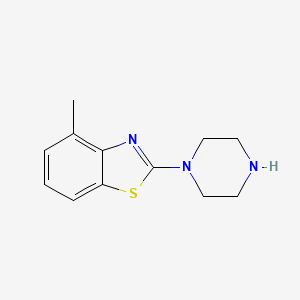

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-methyl-2-piperazin-1-yl-1,3-benzothiazole. This nomenclature reflects the fundamental structural architecture comprising a benzothiazole ring system with substitution at specific positions. The benzothiazole core consists of a benzene ring fused to a thiazole ring, with the thiazole containing both sulfur and nitrogen heteroatoms at the 1 and 3 positions respectively.

The molecular structure exhibits distinct pharmacophoric regions that contribute to its chemical properties and potential biological activities. The planar benzothiazole domain provides aromatic character and π-π stacking capabilities, while the piperazine moiety introduces conformational flexibility and basic nitrogen centers. The methyl substituent at position 4 of the benzothiazole ring influences both the electronic properties and steric environment of the molecule.

Structural representation data demonstrates that the compound possesses the molecular formula C₁₂H₁₅N₃S with a calculated molecular weight of 233.33 grams per mole. The three-dimensional conformation reveals the spatial arrangement of functional groups that determine the compound's chemical reactivity and potential intermolecular interactions. The piperazine ring adopts a chair conformation that optimizes the positioning of its nitrogen atoms for hydrogen bonding and coordination chemistry applications.

The canonical SMILES notation for the compound is represented as CC1=NC2=C(S1)C=CC(=C2)N3CCNCC3, which provides a linear encoding of the molecular connectivity. The InChI representation offers additional structural detail: InChI=1S/C12H15N3S/c1-9-14-11-8-10(2-3-12(11)16-9)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3. These standardized representations facilitate chemical database searches and computational chemistry applications.

CAS Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry system provides unique identification numbers for chemical substances, ensuring unambiguous identification across scientific literature and commercial databases. While specific CAS registry information for 4-methyl-2-piperazin-1-yl-1,3-benzothiazole was not definitively identified in the available sources, related compounds in this chemical family demonstrate the systematic approach to cataloging these structures.

Alternative chemical designations for this compound class include several nomenclature variations that reflect different naming conventions and structural emphasis. The compound may be referred to as 4-methyl-2-(piperazin-1-yl)-1,3-benzothiazole, emphasizing the piperazine substitution pattern. Additional variations include 4-methyl-2-(1-piperazinyl)benzothiazole and benzothiazole derivatives with specified substitution patterns.

Related compounds within this chemical family have established CAS registry numbers that provide context for the systematic identification approach. For instance, 7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole carries the CAS number 941869-94-9, while 5-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole is registered as 941869-97-2. These registry numbers demonstrate the systematic approach to cataloging structural variations within the benzothiazole-piperazine family.

Commercial suppliers and chemical databases utilize various product identification codes that facilitate procurement and research applications. These include MDL numbers, which provide additional database cross-referencing capabilities for comprehensive chemical information retrieval. The systematic cataloging ensures reliable identification and prevents confusion between structurally similar compounds.

Isomeric Variations and Tautomeric Forms

The benzothiazole-piperazine scaffold exhibits significant potential for isomeric variation through positional substitution patterns and conformational diversity. Positional isomers arise from alternative placement of the methyl substituent and piperazine attachment points on the benzothiazole ring system. These variations produce distinct compounds with potentially different biological and chemical properties.

Structural isomers within this chemical family include 5-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole and 7-chloro-4-methyl-2-piperazin-1-yl-1,3-benzothiazole, which demonstrate how halogen substitution at different positions creates structurally related but chemically distinct compounds. The positioning of substituents influences electronic distribution, steric interactions, and ultimately affects both chemical reactivity and biological activity profiles.

Conformational isomerism in the piperazine ring system contributes additional structural complexity. The six-membered piperazine ring can adopt different chair conformations that influence the spatial positioning of its nitrogen atoms. These conformational preferences affect hydrogen bonding patterns, receptor interactions, and overall molecular recognition properties. The flexibility of the piperazine ring allows for adaptive binding to biological targets while maintaining favorable energetic configurations.

Tautomeric equilibria, while less pronounced in this particular compound class, may occur under specific conditions involving the benzothiazole nitrogen and piperazine nitrogen centers. The electronic environment created by the fused ring system can influence protonation states and hydrogen transfer processes, particularly in aqueous or polar solvent environments. These tautomeric considerations become particularly relevant when evaluating pH-dependent stability and biological activity profiles.

The methyl substitution pattern creates additional stereochemical considerations when expanded to more complex derivatives. Compounds incorporating chiral centers or additional substitution patterns may exhibit stereoisomerism that significantly impacts biological activity. Research into benzothiazole-piperazine conjugates has demonstrated that stereochemical factors can dramatically influence receptor selectivity and pharmacological profiles.

| Isomer Type | Structural Feature | Impact on Properties |

|---|---|---|

| Positional | Methyl group location | Electronic distribution, reactivity |

| Conformational | Piperazine ring orientation | Hydrogen bonding, receptor binding |

| Substitutional | Halogen placement | Lipophilicity, metabolic stability |

| Tautomeric | Protonation states | pH stability, solubility |

Properties

IUPAC Name |

4-methyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-9-3-2-4-10-11(9)14-12(16-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFCHSPLZLGSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279293 | |

| Record name | 4-Methyl-2-(1-piperazinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184296-71-6 | |

| Record name | 4-Methyl-2-(1-piperazinyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184296-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(1-piperazinyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

4-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole (C₁₂H₁₅N₃S; MW 233.33 g/mol) comprises a benzothiazole core substituted with a methyl group at position 4 and a piperazine ring at position 2. The piperazine moiety introduces basicity (pKₐ ~9.5) and conformational flexibility, enabling interactions with biological targets such as serotonin receptors or kinases.

Key Synthetic Challenges

- Regioselectivity : Competing substitution at positions 6 or 7 of the benzothiazole ring.

- Piperazine Reactivity : Steric hindrance from the methyl group necessitates excess piperazine (5–10 equiv) to drive reactions to completion.

- Purification Complexity : Polar byproducts require advanced chromatographic or recrystallization techniques.

Nucleophilic Aromatic Substitution (Method A)

Reaction Scheme

$$ \text{2-Chloro-4-methyl-1,3-benzothiazole} + \text{Piperazine} \xrightarrow{\Delta, \text{anhydrous}} \text{4-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole} + \text{HCl} $$

Optimized Protocol (Adapted from US6111105A)

Reagents :

- 2-Chloro-4-methyl-1,3-benzothiazole (1.0 equiv)

- Anhydrous piperazine (8.0 equiv)

- Solvent: t-Butanol or isopropanol (0.2 M)

Conditions :

- Reflux at 110–120°C under N₂ for 24–36 hours.

- Post-reaction cooling to 85°C, followed by dilution with H₂O (5:1 v/v).

Workup :

- Filtration to remove unreacted piperazine·HCl.

- Toluene extraction (3× volumes), charcoal treatment, and vacuum concentration.

- pH adjustment to 3.8–4.4 with HCl to precipitate the product.

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Piperazine Equiv | 8–10 | Maximizes substitution |

| Solvent Polarity | t-Butanol > Isopropanol | Reduces byproducts |

| Reaction Time | 24–36 hours | Completes substitution |

Cyclocondensation Route (Method B)

Reaction Design

This method constructs the benzothiazole ring de novo using 4-methyl-2-aminothiophenol and a piperazine-linked carbonyl precursor:

$$ \text{4-Methyl-2-aminothiophenol} + \text{1-Piperazinecarbonyl chloride} \xrightarrow{\text{POCl₃}} \text{4-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole} $$

Procedure Highlights

- Cyclizing Agent : Phosphorus oxychloride (POCl₃) at 80°C for 8 hours.

- Limitation : Low yields (35–45%) due to competing oxidation of the thiophenol group.

Disulfide Intermediate Strategy (Method C)

Patent-Inspired Approach (US6111105A)

Bis(2-cyano-4-methylphenyl)disulfide undergoes piperazine-mediated ring closure:

$$ \text{Bis(2-cyano-4-methylphenyl)disulfide} + \text{Piperazine} \xrightarrow{\text{Isopropanol}} \text{4-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole} $$

Performance Metrics

- Yield : 34–40% (lower due to disulfide stability issues).

- Advantage : Avoids halogenated intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Material Cost | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| A | Moderate | 78–82 | >98 | Industrial |

| B | Low | 35–45 | 85–90 | Lab-scale |

| C | High | 34–40 | 92–95 | Limited |

Key Insight : Method A remains the gold standard for large-scale synthesis, whereas Method C offers an eco-friendly alternative with reduced halogen waste.

Industrial-Scale Optimization

Solvent Recycling

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-piperazin-1-yl-benzothiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antibacterial Activity : Research indicates that 4-Methyl-2-piperazin-1-yl-benzothiazole exhibits significant antibacterial properties. It has demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Effect Bacillus subtilis Effective growth inhibition Staphylococcus aureus Effective growth inhibition - Antifungal Activity : Similar derivatives have shown promising antifungal effects, indicating potential for broader applications in treating fungal infections.

- Anticancer Potential : Studies have suggested that this compound may act as a multi-target-directed ligand (MTDL) against cancer by binding to key proteins involved in cell proliferation and survival.

2. Biological Research

- Mechanism of Action : The compound's mode of action involves disrupting cellular processes such as cell wall synthesis in bacteria and modulating signaling pathways in cancer cells. It has been shown to inhibit critical enzymes necessary for bacterial survival, such as DNA gyrase.

- Cell Cycle Modulation : In vitro studies have indicated that it can induce cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent in oncology.

3. Industrial Applications

- Chemical Sensors : The unique properties of benzothiazole derivatives make them suitable for developing new materials, including chemical sensors that can detect specific biological or chemical agents.

Case Studies

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of benzothiazole derivatives similar to this compound. Results indicated significant inhibition against Staphylococcus aureus, with IC50 values demonstrating effective antibacterial action.

Case Study 2: Anticancer Activity

In another investigation, molecular docking studies revealed the binding affinity of this compound to proteins associated with cancer progression. The findings suggested that structural modifications could enhance its therapeutic efficacy against various cancer types.

Mechanism of Action

The mechanism of action of 4-Methyl-2-piperazin-1-yl-benzothiazole involves its interaction with various molecular targets. In the case of its antipsychotic activity, it acts as an antagonist at dopamine and serotonin receptors, thereby modulating neurotransmitter levels in the brain . This interaction helps in alleviating symptoms of psychosis and other related disorders .

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole-Piperazine Hybrid Family

Example Compound : N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamide ()

- Core Structure : Benzothiazole with a methanesulfonyl group at position 6 and a piperazine linked via a propionamide bridge.

- Substitution at position 4 (methyl vs. methanesulfonyl) alters electronic properties: methyl is electron-donating, while methanesulfonyl is electron-withdrawing, affecting binding interactions .

Table 1: Comparison of Benzothiazole-Piperazine Hybrids

| Compound | Substituents (Position) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 4-Methyl-2-piperazin-1-yl-benzothiazole | Methyl (C4), Piperazine (C2) | 259.35 g/mol | Benzothiazole, Piperazine |

| N-(6-Methanesulfonyl-benzothiazol-2-yl)-propionamide | Methanesulfonyl (C6), Piperazine (amide-linked) | 412.48 g/mol | Benzothiazole, Piperazine, Amide |

Benzimidazole-Thiazole-Triazole Analogues ()

Example Compounds: 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-substituted-phenyl)-1,3-thiazol-5-yl]acetamide)

- Core Structure : Benzimidazole linked to thiazole-triazole acetamide.

- Key Differences: Heterocycle: Benzimidazole (two nitrogen atoms) vs. benzothiazole (one nitrogen, one sulfur). Biological Relevance: Docking studies in suggest that bromophenyl-substituted analogues (e.g., 9c) exhibit strong binding to enzymes like α-glucosidase, attributed to halogen interactions .

Table 2: Comparison with Benzimidazole Derivatives

| Compound | Core Heterocycle | Key Substituents | Docking Affinity (Relative) |

|---|---|---|---|

| This compound | Benzothiazole | Methyl, Piperazine | Not reported |

| 9c (Bromophenyl derivative) | Benzimidazole-Thiazole | Bromophenyl, Triazole | High (via halogen bonding) |

Research Findings and Implications

- SAR Insights :

- Piperazine Positioning : Direct attachment to benzothiazole (target compound) may enhance rigidity and binding entropy compared to flexible amide-linked piperazines ().

- Substituent Effects : Electron-donating groups (e.g., methyl) improve metabolic stability, whereas halogens (e.g., bromine in 9c) enhance target affinity .

Biological Activity

4-Methyl-2-piperazin-1-yl-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in drug development.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its pharmacological significance, combined with a piperazine moiety that enhances its bioactivity. The structure can be represented as follows:

This molecular configuration allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to induce cell cycle arrest in the S-phase while showing negligible apoptosis compared to controls . This suggests that the compound may interfere with cancer cell proliferation mechanisms.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a crucial role in cancer progression. Compounds structurally similar to this compound have shown selective inhibition of HDAC6 with IC50 values ranging from 0.1 to 1.0 μM, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors:

- HDAC Inhibition : By inhibiting HDACs, the compound alters gene expression related to cell growth and differentiation.

- Cell Cycle Modulation : The compound’s ability to induce S-phase arrest suggests interference with DNA synthesis or repair processes.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Type | Notable Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Benzothiazole derivative | HDAC6 inhibition | 0.1 - 1.0 |

| 2-Aminobenzothiazole | Benzothiazole | Antimicrobial | Varies |

| Morpholine sulfonamide derivatives | Sulfonamide | Anticancer | Varies |

Case Studies

Several studies have documented the biological activity of benzothiazole derivatives:

- Cancer Cell Studies : A study demonstrated that benzothiazole derivatives could selectively inhibit cancer cell growth while sparing normal cells, suggesting a therapeutic window for cancer treatment .

- Antimicrobial Activity : Research on related compounds has shown promising antimicrobial properties against various bacterial strains, highlighting the potential for developing new antibiotics .

- Neuroprotective Effects : Some benzothiazole derivatives have been reported to exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the optimized synthetic routes for 4-Methyl-2-piperazin-1-yl-benzothiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling piperazine derivatives with substituted benzothiazole precursors. Key steps include:

- Nucleophilic substitution : Reacting 2-chloro-4-methylbenzothiazole with piperazine in polar aprotic solvents (e.g., DMF) under reflux .

- Catalyst optimization : Using triethylamine or K₂CO₃ as a base to enhance nucleophilicity of piperazine .

- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization from ethanol to isolate the product.

Yield variations (50–85%) depend on solvent choice, temperature, and stoichiometric ratios of reagents. Elemental analysis and NMR are critical to confirm purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?

Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.0 ppm, benzothiazole aromatic protons at δ 7.0–8.0 ppm) .

- IR spectroscopy : Confirm C–N (1250–1350 cm⁻¹) and benzothiazole C=S (650–750 cm⁻¹) stretches .

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₁H₁₄N₄S).

- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3% tolerance) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzothiazole core .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the piperazine ring .

- Long-term stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to monitor degradation products like oxidized sulfoxide derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer:

- Target selection : Prioritize receptors with known benzothiazole affinity (e.g., kinases, GPCRs) using databases like PDB or ChEMBL.

- Docking protocols : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding (piperazine N–H) and π-π stacking (benzothiazole with aromatic residues) .

- Validation : Compare docking scores (ΔG < –7 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. How can contradictory data on the reactivity of this compound in different solvents be resolved?

Methodological Answer:

- Controlled experiments : Repeat reactions in solvents of varying polarity (e.g., DMSO vs. THF) while monitoring by TLC/LC-MS.

- Kinetic studies : Use UV-Vis spectroscopy to track reaction rates and identify solvent-dependent intermediates .

- DFT calculations : Model solvent effects on transition states (e.g., solvation energy differences in polar vs. non-polar media) .

Q. What advanced methodologies are used to study the adsorption and surface reactivity of this compound in environmental interfaces?

Methodological Answer:

- Microspectroscopic imaging : AFM or ToF-SIMS to map adsorption patterns on silica or polymer surfaces .

- Oxidative stability tests : Expose the compound to ozone or NOx in controlled chambers, followed by GC-MS analysis of degradation by-products .

- Thermodynamic profiling : Measure ΔHads using isothermal titration calorimetry (ITC) to quantify surface binding affinity .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) at the 4-methyl or piperazine positions .

- Biological screening : Test analogs against target panels (e.g., cancer cell lines, bacterial strains) to correlate substituent effects with potency .

- Statistical analysis : Use multivariate regression (e.g., CoMFA) to link electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What strategies mitigate synthetic challenges such as low yields or undesired by-products in piperazine-benzothiazole coupling reactions?

Methodological Answer:

- Catalyst screening : Test Pd/Cu catalysts for Buchwald-Hartwig coupling to improve C–N bond formation efficiency .

- By-product analysis : Use LC-MS to identify dimers or oxidized species; optimize inert atmosphere (N₂/Ar) to suppress oxidation .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and enhance yield through controlled heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.